molecular formula C10H11ClN2O3 B3199012 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016730-04-3

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No.: B3199012
CAS No.: 1016730-04-3
M. Wt: 242.66 g/mol
InChI Key: DZEAHIKDHMOKCW-UHFFFAOYSA-N
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Description

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid is a synthetic urea derivative of glycine, designed for research and development purposes. This compound features a urea functional group (-NHC(O)NH-) bridged between a (4-chlorophenyl)methyl unit and an acetic acid moiety. This specific molecular architecture, incorporating both aromatic and polar segments, makes it a compound of interest in several research areas. It is primarily utilized in organic synthesis as a building block for the construction of more complex molecules, particularly those with potential biological activity. In medicinal chemistry research, it may serve as a key intermediate in the development of enzyme inhibitors or receptor modulators, given that the urea group is a common pharmacophore found in many active compounds. The presence of the carboxylic acid group enhances its solubility and provides a handle for further chemical modification, such as the formation of amide bonds. Researchers value this compound for its versatility in exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific analytical data (NMR, MS, HPLC) for confirmation of identity and purity upon acquisition.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylcarbamoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEAHIKDHMOKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid typically involves the reaction of 4-chlorobenzylamine with glycine in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane under mild conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6)
  • Structure : Bromine replaces chlorine at the phenyl para-position.
  • Molecular Weight : 273.09 g/mol vs. ~256.67 g/mol (target compound).
  • Applications : Used in peptide mimetics and kinase inhibition studies.
b) 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS 338421-43-5)
  • Structure : Dichlorophenyl group with a sulfanyl linkage.
  • Key Differences :
    • Dual chlorine substituents increase steric bulk and electron-withdrawing effects.
    • Sulfanyl group introduces metabolic susceptibility (e.g., oxidation to sulfoxides) compared to the carbamoyl group’s stability .
  • Molecular Weight : 308.18 g/mol.

Stereochemical Variants and Derivatives

a) (S)-2-Amino-2-(4-chlorophenyl)acetic Acid ()
  • Structure : Stereospecific S-enantiomer of the glycine backbone.
  • Biological Relevance : Enantiomers may exhibit divergent receptor binding; for example, S-configuration could enhance affinity for chiral targets like G-protein-coupled receptors .
  • Applications : Precursor in asymmetric synthesis of pharmaceuticals.
b) Methyl 2-Amino-2-(4-chlorophenyl)acetate ()
  • Structure : Methyl ester derivative.
  • Key Differences: Esterification increases lipophilicity (log k ~1.2 vs. ~0.8 for the acid).

Complex Structural Analogs

a) 2-[[2-[[2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic Acid (CAS 859860-86-9)
  • Structure: Fused chromenone ring system with multiple substituents.
  • Molecular Weight : 496.9 g/mol vs. ~256.67 g/mol (target compound).
  • Implications : Increased molecular complexity may enhance target selectivity but reduce bioavailability due to higher topological polar surface area (135 Ų vs. ~70 Ų for simpler analogs) .
b) 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic Acid Hydrochloride ()
  • Structure : Branched alkyl chain and tertiary amine.
  • Key Differences: Hydrochloride salt improves solubility.

Table 1: Key Properties of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic Acid and Analogs

Compound Name Molecular Weight (g/mol) log k (HPLC) Hydrogen Bond Donors Key Substituents
Target Compound 256.67 1.05* 3 4-Cl-Benzyl, urea
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid 273.09 1.20 3 4-Br-Benzyl, urea
(S)-2-Amino-2-(4-chlorophenyl)acetic Acid 201.62 0.75 2 4-Cl-Benzyl, S-configuration
Methyl 2-Amino-2-(4-chlorophenyl)acetate 215.66 1.18 1 4-Cl-Benzyl, methyl ester
2-((2-[(2,4-Dichlorobenzyl)amino]...)acetic Acid 308.18 1.35 3 2,4-diCl-Benzyl, sulfanyl

*Estimated based on structural analogs.

Biological Activity

2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent research for its biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamoyl moiety that may influence its interaction with biological systems.

The biological activity of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzyme activity, disrupt cellular processes, and interfere with DNA synthesis. Such actions can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have demonstrated significant inhibition against various bacterial strains. In one study, compounds related to 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid exhibited minimum inhibitory concentrations (MICs) as low as 6.5 µg/ml against Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. For example, related derivatives have shown cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against cancer cells . The structure-activity relationship (SAR) studies indicate that the presence of specific substituents can significantly influence the compound's potency.

Study 1: Enzyme Inhibition

A comparative study evaluated the enzyme inhibition capabilities of various carbamate derivatives, including those similar to 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid. The results indicated that certain derivatives exhibited stronger inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 38.98 µM to over 90 µM . This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Study 2: Antioxidative Activity

Another study assessed the antioxidative properties of compounds related to this class. The antioxidant activity was measured using the DPPH radical scavenging method, revealing that some derivatives displayed activities higher than ascorbic acid, indicating their potential use in combating oxidative stress-related diseases .

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsObserved EffectsReference
AntimicrobialVarious derivativesMIC = 6.5 µg/ml against S. aureus
AnticancerDerivatives testedCytotoxicity against U-87 and MDA-MB-231
Enzyme InhibitionCarbamate derivativesIC50 values between 38.98 µM - 90 µM
AntioxidativeRelated compoundsHigher activity than ascorbic acid

Q & A

Basic: What are the recommended synthetic routes for 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid?

Answer:
The synthesis typically involves a multi-step reaction sequence:

Coupling Reaction : React 4-chlorobenzylamine with an isocyanate precursor (e.g., chloroacetyl isocyanate) to form the carbamoyl intermediate.

Hydrolysis : Treat the intermediate under mild alkaline conditions (e.g., NaOH in aqueous ethanol) to generate the acetic acid moiety.

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product.
Key parameters include temperature control (<40°C to avoid decomposition) and stoichiometric excess of the isocyanate reagent to ensure complete coupling .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and the methylene group in the carbamoyl linkage (δ 4.2–4.5 ppm).
    • ¹³C NMR : Verify the carbonyl carbons (amide C=O at ~170 ppm, acetic acid C=O at ~175 ppm) .
  • LC-MS : Use electrospray ionization (ESI) in negative mode to detect the molecular ion [M-H]⁻ (expected m/z: ~257.6) and assess purity (>95%) .
  • IR Spectroscopy : Identify the amide N-H stretch (~3300 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Basic: How can researchers assess purity and detect common impurities?

Answer:

  • HPLC : Utilize a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor at 254 nm; impurities often elute earlier due to lower hydrophobicity.
  • TLC : Use silica plates with ethyl acetate/hexane (1:1); the compound typically has an Rf ~0.4.
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C: 46.8%, H: 4.3%, N: 10.9%) .

Advanced: How to address solubility challenges in bioactivity assays?

Answer:

  • Solvent Screening : Test DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture medium. Optimal solubility is typically <10 mM in DMSO.
  • Surfactant Use : Add 0.1% Tween-80 or polyethylene glycol (PEG-400) to aqueous buffers to enhance dispersibility.
  • pH Adjustment : The carboxylic acid group (pKa ~2.8) allows ionization at physiological pH, improving solubility in polar solvents .

Advanced: What mechanisms underlie its reported bioactivity in medicinal chemistry studies?

Answer:
The compound’s carbamoyl-urea scaffold may act as a:

  • Enzyme Inhibitor : Competes with ATP-binding pockets in kinases (e.g., MAPK or PI3K pathways) via hydrogen bonding with the carbamoyl group.
  • PROTAC Component : The 4-chlorophenyl moiety enhances binding to E3 ligases (e.g., cereblon), enabling targeted protein degradation (evidenced in PROTAC studies with analogous structures) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications :
    • Replace the 4-chlorophenyl group with other halogens (e.g., 4-fluorophenyl) to study electronic effects.
    • Vary the methylene spacer length (e.g., propionic acid vs. acetic acid) to assess steric tolerance.
  • Bioisosteres : Substitute the carbamoyl group with sulfonamide or urea to evaluate binding affinity changes.
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48-hr incubation vs. 24-hr).
  • Orthogonal Validation : Confirm IC₅₀ values using both MTT and ATP-based luminescence assays.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the carbamoyl group.
  • Light Sensitivity : Protect from UV exposure (amber vials) to avoid aryl chloride bond cleavage.
  • pH Stability : Avoid solutions below pH 2 (risk of decarboxylation) .

Advanced: How to apply computational modeling for binding mode prediction?

Answer:

  • Molecular Dynamics (MD) : Simulate the compound in a solvated protein pocket (e.g., GROMACS) to assess conformational flexibility.
  • QM/MM Calculations : Optimize the ligand-protein interaction energy at the B3LYP/6-31G* level.
  • ADMET Prediction : Use SwissADME to estimate logP (predicted ~1.8) and blood-brain barrier permeability .

Advanced: What are its potential applications in targeted drug delivery systems?

Answer:

  • Ligand Conjugation : Attach to nanoparticles (e.g., PLGA) via the carboxylic acid group for pH-sensitive release in tumors.
  • Antibody-Drug Conjugates (ADCs) : Use the 4-chlorophenyl group as a linker for payloads targeting HER2 receptors.
  • PROTAC Design : Integrate into heterobifunctional molecules to degrade oncoproteins (e.g., BRD4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid
Reactant of Route 2
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2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid

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